N-(3-Chloro-4-methylphenyl)-3-methylpentanamide
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Overview
Description
N-(3-Chloro-4-methylphenyl)-3-methylpentanamide is an organic compound belonging to the class of amides It is characterized by the presence of a chloro and methyl group attached to a phenyl ring, which is further connected to a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methylphenyl)-3-methylpentanamide typically involves the reaction of 3-chloro-4-methylaniline with 3-methylpentanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor where they react under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methylphenyl)-3-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the chloro group.
Scientific Research Applications
N-(3-Chloro-4-methylphenyl)-3-methylpentanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methylphenyl)-3-methylpentanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
Uniqueness
N-(3-Chloro-4-methylphenyl)-3-methylpentanamide is unique due to its specific structural features, such as the combination of a chloro and methyl group on the phenyl ring and the presence of a pentanamide chain. These structural characteristics contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
92121-54-5 |
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Molecular Formula |
C13H18ClNO |
Molecular Weight |
239.74 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-methylpentanamide |
InChI |
InChI=1S/C13H18ClNO/c1-4-9(2)7-13(16)15-11-6-5-10(3)12(14)8-11/h5-6,8-9H,4,7H2,1-3H3,(H,15,16) |
InChI Key |
YRIFYIKYVUXRQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(=O)NC1=CC(=C(C=C1)C)Cl |
Origin of Product |
United States |
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